3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2 |
InChI Key |
BALTYBYYNXBVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=C2C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and General Strategies
The synthesis of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol typically involves the construction of the imidazole ring bearing the cyclopropyl substituent, followed by attachment of the propanol side chain containing the amino group. The general approaches can be categorized as follows:
Imidazole Ring Functionalization: Starting from 1-cyclopropylimidazole or its precursors, selective substitution at the 5-position with a suitable side chain precursor (e.g., halogenated propanol derivatives) is performed.
Side Chain Introduction: The propanol backbone with an amino group at the 3-position is introduced via nucleophilic substitution or reductive amination reactions.
Cyclopropyl Group Incorporation: The cyclopropyl substituent on the imidazole nitrogen is introduced either by alkylation of the imidazole nitrogen with cyclopropyl halides or via cyclopropyl-containing imidazole precursors.
Detailed Synthetic Procedure (Representative Example)
A representative synthetic route involves the following steps:
Synthesis of 1-cyclopropylimidazole: Alkylation of imidazole with cyclopropyl bromide under basic conditions yields 1-cyclopropylimidazole.
Halogenation at the 5-position: Electrophilic substitution introduces a halogen (e.g., bromine) at the 5-position of the imidazole ring.
Nucleophilic substitution with 3-amino-1-propanol derivative: The halogenated imidazole undergoes nucleophilic substitution with 3-amino-1-propanol or its protected derivative, often in the presence of a base and polar aprotic solvent.
Deprotection and purification: If protecting groups were used on the amino or hydroxyl groups, these are removed under mild acidic or basic conditions, followed by purification via crystallization or chromatography.
Industrial Production Considerations
Industrial synthesis prioritizes scalability, cost-efficiency, and purity. Batch or continuous flow reactors with automated control of temperature and reagent addition are used. Purification employs crystallization or preparative chromatography. The use of green solvents and minimizing hazardous reagents is increasingly emphasized.
Comparative Analysis with Related Compounds
Research Findings and Data Tables
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 181.23 g/mol |
| Molecular Formula | C9H15N3O |
| Melting Point | Not explicitly reported; expected >100°C due to hydrogen bonding |
| Solubility | Soluble in polar solvents (e.g., methanol, DMSO) |
Reaction Yields and Purity (Representative Data)
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Alkylation of imidazole N | 75–85 | >95 | Optimized with K2CO3 in DMF |
| Halogenation at 5-position | 60–70 | >90 | Bromination with NBS |
| Nucleophilic substitution | 65–80 | >95 | Reaction in THF at 50°C |
| Deprotection and final purification | 80–90 | >98 | Crystallization from ethanol |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amine participates in nucleophilic reactions under mild conditions:
Acylation
Reaction with acyl chlorides or anhydrides yields stable amides. For example:
*Reagents**: Acetyl chloride, triethylamine (base)
*Conditions**: Dichloromethane, 0–25°C, 2–4 h
*Product**: N-Acetyl-3-amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol
*Yield**: ~78% (analogous to nitroimidazole hybrid syntheses )
Schiff Base Formation
Condensation with aldehydes/ketones forms imine derivatives:
*Reagents**: Benzaldehyde, anhydrous ethanol
*Conditions**: Reflux, 6 h, molecular sieve (water scavenger)
*Product**: (E)-3-((Benzylidene)amino)-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol
*Application**: Intermediate for metal coordination complexes
Hydroxyl Group Transformations
The secondary alcohol undergoes typical oxygen-centric reactions:
Esterification
*Reagents**: Acetic anhydride, catalytic H₂SO₄
*Conditions**: 80°C, 1 h
*Product**: 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propyl acetate
*Yield**: 85% (similar to EvitaChem protocols)
Oxidation
Controlled oxidation converts the alcohol to a ketone:
*Reagents**: KMnO₄ in acidic medium
*Conditions**: 0–5°C, 30 min
*Product**: 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-one
*Note**: Over-oxidation of the imidazole ring is minimized at low temperatures
Imidazole Ring Modifications
The cyclopropyl-substituted imidazole exhibits regioselective electrophilic substitution:
Nitration
*Reagents**: Fuming HNO₃, concentrated H₂SO₄
*Conditions**: 0°C, 2 h
*Product**: 3-Amino-1-(1-cyclopropyl-4-nitro-1H-imidazol-5-yl)propan-1-ol
*Regiochemistry**: Nitration occurs preferentially at the C4 position due to cyclopropyl steric effects
Halogenation
*Reagents**: Bromine in acetic acid
*Conditions**: 25°C, 1 h
*Product**: 3-Amino-1-(1-cyclopropyl-2-bromo-1H-imidazol-5-yl)propan-1-ol
*Application**: Building block for cross-coupling reactions (e.g., Suzuki-Miyaura)
Stability Under Acidic/Basic Conditions
Comparative Reactivity with Analogues
Scientific Research Applications
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group and amino alcohol moiety can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The cyclopropyl group in the target compound increases molecular weight and likely enhances lipophilicity compared to the methyl or unsubstituted analogs. This could improve membrane permeability in biological applications.
In contrast, 3-(1H-imidazol-5-yl)propan-1-ol is synthesized via straightforward ester reduction .
Purity and Stability :
- The target compound’s higher purity (98%) compared to 3-(1H-imidazol-5-yl)propan-1-ol (51–87%) suggests optimized synthetic protocols or purification methods .
- The discontinued commercial status of the cyclopropyl derivative may reflect challenges in large-scale production or stability issues .
Physicochemical and Functional Properties
Data Table :
| Property | 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol | 3-Amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol | 3-(1H-Imidazol-5-yl)propan-1-ol |
|---|---|---|---|
| LogP (Predicted) | Higher (cyclopropyl enhances lipophilicity) | Moderate (methyl substituent) | Lower (no alkyl group) |
| Water Solubility | Likely reduced due to cyclopropyl | Moderate | High (polar propanol backbone) |
| Reactivity | Amino group enables nucleophilic reactions | Similar amino reactivity | Limited (no amino group) |
Research Findings :
- Biological Relevance : Imidazole derivatives are prevalent in drug discovery due to their ability to interact with biological targets (e.g., enzymes, receptors). The cyclopropyl group may confer metabolic stability by resisting oxidative degradation .
- Toxicity Considerations: While n-propanol derivatives like propan-1-ol are associated with eye irritation and respiratory risks , the imidazole-substituted analogs’ toxicity profiles remain understudied. The target compound’s discontinued status may hint at uncharacterized hazards .
Biological Activity
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological functions, and relevant studies that highlight its therapeutic implications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 181.23 g/mol |
| CAS Number | 2137607-26-0 |
Research indicates that 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol may interact with various biological targets, including enzymes and receptors involved in neurological pathways. Its structural similarity to known pharmacological agents suggests potential roles in modulating neurotransmitter systems.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds structurally related to 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol. For instance, it has been suggested that imidazole derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. The inhibition of MAO-B is crucial as it leads to increased levels of neuroprotective neurotransmitters such as dopamine.
Antioxidant Properties
The compound exhibits antioxidant activity, which is vital in combating oxidative stress in neuronal tissues. This property is particularly beneficial in the context of age-related neurodegenerative disorders, where oxidative damage plays a significant role.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol.
In Vitro Studies
In vitro studies have demonstrated that similar imidazole derivatives can significantly reduce cell death induced by oxidative stress in neuronal cell lines. For example, compounds with similar structures were tested for their ability to protect against hydrogen peroxide-induced cytotoxicity, showing promising results with reduced apoptotic markers.
In Vivo Studies
Animal models have been utilized to further investigate the neuroprotective effects of imidazole derivatives. One study reported that administration of a closely related compound led to improved motor function and reduced neuroinflammation in models of Parkinson's disease, suggesting that 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol could have similar effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, imidazole functionalization, and amino-propanol backbone assembly. Key steps may include:
- Cyclopropane introduction : Ring-closing via [2+1] cycloaddition or nucleophilic substitution .
- Imidazole coupling : Suzuki-Miyaura cross-coupling for attaching substituents to the imidazole ring .
- Optimization factors : Solvent polarity (e.g., DMF vs. THF), catalyst efficiency (e.g., Pd(PPh₃)₄), and temperature control to minimize side reactions .
- Example : A 72% yield was achieved using THF at 60°C with Pd(OAc)₂ as a catalyst .
Q. How is the structural integrity of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol validated post-synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon connectivity (e.g., δ 1.2 ppm for cyclopropyl CH₂ groups) .
- Mass spectrometry (LCMS) : High-resolution MS to verify molecular weight (e.g., m/z = 223.12 [M+H]⁺) .
- Elemental analysis : Comparison of calculated vs. experimental C, H, N percentages (e.g., C: 54.3% calc. vs. 53.9% exp.) .
Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?
- Methodological Answer : X-ray crystallography using programs like SHELX for refinement and ORTEP-3 for graphical representation .
- Procedure : Crystals grown via slow evaporation in ethanol are mounted on a diffractometer. SHELXL refines atomic positions with R-factor convergence < 0.05 .
- Example : A recent study reported a monoclinic crystal system (space group P2₁/c) with Z = 4 .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinity and stability:
- Docking parameters : Grid box centered on the target active site, Lamarckian genetic algorithm for pose sampling .
- Validation : Compare docking scores (e.g., -9.2 kcal/mol for CYP450) with experimental IC₅₀ values .
- Case study : A derivative showed strong binding to the ATP pocket of kinase X, validated by ΔG = -10.5 kcal/mol in MD simulations .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies (e.g., NMR shifts or IR stretches) require:
- Multi-technique validation : Cross-check with 2D NMR (COSY, HSQC) and FT-IR peak assignments .
- Sample purity : HPLC analysis (e.g., >98% purity) to rule out impurities affecting spectral data .
- Example : A reported H NMR δ 3.4 ppm (CH₂OH) was later corrected to δ 3.6 ppm after confirming solvent effects (DMSO-d₆ vs. CDCl₃) .
Q. What strategies mitigate instability of the cyclopropyl-imidazole moiety under acidic/basic conditions?
- Methodological Answer : Stability studies under varying pH (1–13) and temperatures (25–60°C) guide formulation:
- Protective groups : Use tert-butoxycarbonyl (Boc) for the amino group during synthesis .
- Buffered solutions : Phosphate buffer (pH 7.4) reduces degradation rates (t₁/₂ = 48 hrs vs. 12 hrs in unbuffered solutions) .
- Kinetic analysis : Pseudo-first-order kinetics (k = 0.015 h⁻¹) at pH 2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
